5,6-Dimethyl-1-phenylbenzimidazole
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Overview
Description
5,6-Dimethyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings. This compound is notable for its structural similarity to naturally occurring nucleotides, which allows it to interact with biological systems effectively. It has been studied for its potential pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-1-phenylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its interaction with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties. It has shown promise as a therapeutic agent in preclinical studies.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-phenylbenzimidazole involves its interaction with specific molecular targets within biological systems. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to mimic naturally occurring nucleotides allows it to interfere with DNA and RNA synthesis, further contributing to its biological activity .
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A closely related compound with similar structural features but lacking the phenyl group.
1-Phenylbenzimidazole: Similar structure but without the dimethyl groups on the benzimidazole ring.
2-Phenylbenzimidazole: Another structural isomer with the phenyl group at a different position on the benzimidazole ring
Uniqueness: 5,6-Dimethyl-1-phenylbenzimidazole is unique due to the presence of both dimethyl groups and a phenyl group, which can enhance its stability and biological activity.
Properties
CAS No. |
15777-00-1 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5,6-dimethyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C15H14N2/c1-11-8-14-15(9-12(11)2)17(10-16-14)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
NMIDZOSHHWBEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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